molecular formula C6H8F2O3 B168396 Methyl 2,2-difluoro-3-oxopentanoate CAS No. 196202-01-4

Methyl 2,2-difluoro-3-oxopentanoate

Cat. No. B168396
M. Wt: 166.12 g/mol
InChI Key: RCFKIGITIBNPQE-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-3-oxopentanoate is an organic compound with the molecular formula C6H8F2O3 . It has a molecular weight of 166.12 .


Synthesis Analysis

A process has been described where low-temperature (-20 °C) selective fluorination of concentrated (80 wt.%) methyl 3-oxopentanoate in anhydrous HF with BDM provides methyl 2-fluoro-3-oxopentanoate with 100% conversion, 95% selectivity, and just 4% radical fluorination byproducts .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,2-difluoro-3-oxopentanoate . The InChI code for this compound is 1S/C6H8F2O3/c1-3-4(9)6(7,8)5(10)11-2/h3H2,1-2H3 .


Physical And Chemical Properties Analysis

The boiling point of Methyl 2,2-difluoro-3-oxopentanoate is 50/7mm .

Scientific Research Applications

  • Analytical Method Development : A sensitive method has been developed for the determination of enantiomers of related compounds in human plasma, suitable for isotope enrichment analysis. This is applicable for the analysis of plasma in healthy subjects and patients with diabetes mellitus and maple syrup urine disease (Schadewaldt, Wendel, & Hammen, 1996).

  • Metabolism Studies : Research has been conducted on the metabolism of related compounds in rat pancreatic islets, demonstrating how these compounds affect cell respiration, ketone-body formation, and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).

  • Fluorination Techniques : Studies have shown the effectiveness of using certain agents for the selective monofluorination of ketoesters, providing insights into the chemical reactivity and synthesis methods involving Methyl 2,2-difluoro-3-oxopentanoate (Bailey, Casteel, & Syvret, 2002).

  • Investigation of Intermediary Metabolism : Research on the degradation pathways and intermediary metabolism of related compounds has been conducted using rat liver mitochondrial fractions. This provides valuable information on the metabolic processing of these compounds (Causey, Middleton, & Bartlett, 1986).

  • Development of Green Solvents : Studies on the use of certain green solvents in the preparation of polyvinylidene fluoride membranes highlight the importance of Methyl 2,2-difluoro-3-oxopentanoate in developing environmentally friendly manufacturing processes (Hassankiadeh et al., 2015).

  • Enzymatic Studies : Enzymatic hydrolysis research involving similar difluoro compounds has contributed to the understanding of enzymatic reactions and potential applications in producing specific amino acids and their derivatives (Ayi, Guedj, & Septe, 1995).

  • Insulin Secretion and Metabolism : Investigations have been carried out on the effects of 2-oxocarboxylic acids, related to Methyl 2,2-difluoro-3-oxopentanoate, on insulin secretion and calcium uptake in pancreatic islets from mice, providing insights into diabetes research (Lenzen & Panten, 1980).

  • Atmospheric Fate of Fluorinated Compounds : Research on the atmospheric fate and impact of perfluorinated ketones, which are structurally similar to Methyl 2,2-difluoro-3-oxopentanoate, contributes to our understanding of environmental science and the potential greenhouse effects of these compounds (Ren, Bernard, Daële, & Mellouki, 2019).

properties

IUPAC Name

methyl 2,2-difluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-3-4(9)6(7,8)5(10)11-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKIGITIBNPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379540
Record name methyl 2,2-difluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-difluoro-3-oxopentanoate

CAS RN

196202-01-4
Record name methyl 2,2-difluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Kuroki, D Asada, K Iseki - Tetrahedron Letters, 2000 - Elsevier
The highly enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates has been achieved by hydrogenating 2,2-difluoro-3-oxocarboxylates in the presence of chiral rhodium-(…
Number of citations: 48 www.sciencedirect.com
D Blanc, V Ratovelomanana-Vidal, JP Gillet… - Journal of …, 2000 - Elsevier
The homogeneous asymmetric hydrogenation reactions of fluorinated β-keto esters using ruthenium(II) complexes bearing atropoisomeric diphosphines such as BINAP and MeO…
Number of citations: 33 www.sciencedirect.com

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